Benzyl[3-(fluoromethyl)pentan-3-yl]amine
Description
Benzyl[3-(fluoromethyl)pentan-3-yl]amine is a fluorinated aliphatic amine characterized by a branched pentan-3-yl backbone with a fluoromethyl substituent at the tertiary carbon and a benzyl group attached to the nitrogen atom.
Properties
Molecular Formula |
C13H20FN |
|---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-benzyl-3-(fluoromethyl)pentan-3-amine |
InChI |
InChI=1S/C13H20FN/c1-3-13(4-2,11-14)15-10-12-8-6-5-7-9-12/h5-9,15H,3-4,10-11H2,1-2H3 |
InChI Key |
NDRCZEXDLSMZOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CF)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of the Core Amine Intermediate
- Starting Material: Benzylamine derivative with a protected or free amino group.
- Method: Nucleophilic substitution of benzylamine with a suitable precursor, such as 3-bromopentane or 3-chloropentane, to form the pentan-3-yl backbone.
Step 2: Fluoromethylation at the 3-Position
- Reagents: Fluoromethyl iodide (or bromide), potassium carbonate or sodium hydride as base.
- Reaction: The nucleophilic amine attacks the fluoromethyl halide, introducing the fluoromethyl group at the desired position.
- Conditions: Reflux in acetonitrile or DMF, inert atmosphere to prevent side reactions.
Step 3: Formation of the Benzylated Amine
- Method: The intermediate is subjected to benzylation via reaction with benzyl chloride or benzyl bromide in the presence of a base such as triethylamine.
- Outcome: Formation of Benzyl[3-(fluoromethyl)pentan-3-yl]amine with high regioselectivity.
Data Table Summarizing Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-bromopentane, benzylamine | Acetonitrile | Reflux (~80°C) | 12–24 h | 75–85% | Nucleophilic substitution |
| 2 | Fluoromethyl iodide, K2CO3 | DMF | Reflux (~80°C) | 8–16 h | 70–80% | Fluoromethylation |
| 3 | Benzyl chloride, triethylamine | Dichloromethane | Room temp to 40°C | 4–12 h | 80–90% | Benzylation |
Research Findings and Notes
Fluoromethylation Reagents: Fluoromethyl iodide and bromide are the most commonly employed electrophilic fluoromethylating agents due to their high reactivity and availability. Recent studies suggest that using fluoromethyl sulfonates or hypervalent iodine reagents can offer milder alternatives with comparable efficiency.
Transition-Metal Catalysis: Palladium-catalyzed amination reactions, especially Buchwald-Hartwig type couplings, have been successfully adapted for fluoromethylated amines, offering high regio- and stereoselectivity. These methods are particularly advantageous when constructing complex molecules with multiple functional groups.
Reaction Optimization: Parameters such as solvent choice, temperature, and base strength significantly influence yield and selectivity. For instance, polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution, while inert atmospheres prevent oxidation of sensitive reagents.
Safety Considerations: Fluoromethyl halides are toxic and volatile; thus, reactions should be conducted in well-ventilated fume hoods with appropriate personal protective equipment.
Chemical Reactions Analysis
Types of Reactions: Benzyl[3-(fluoromethyl)pentan-3-yl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium thiolate in polar aprotic solvents.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Benzyl[3-(fluoromethyl)pentan-3-yl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl[3-(fluoromethyl)pentan-3-yl]amine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially altering their activity. The benzyl group may facilitate membrane permeability, allowing the compound to reach intracellular targets. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Benzyl[3-(fluoromethyl)pentan-3-yl]amine with compounds sharing key structural motifs, such as fluorinated alkyl/aryl amines or branched aliphatic amines. Data from the provided evidence are extrapolated where direct information is unavailable.
Table 1: Structural and Functional Comparisons
Key Comparisons
Fluorination Effects The fluoromethyl group in this compound likely increases its lipophilicity compared to non-fluorinated analogs (e.g., benzylpentan-3-ylamine), similar to 3-(trifluoromethyl)benzenamine’s higher boiling point (189°C) due to fluorine’s electronegativity . In contrast, azepane derivatives (e.g., 3-(fluoromethyl)azepan-3-ol) show improved metabolic stability in preclinical studies, attributed to fluorine’s resistance to oxidative degradation .
This is observed in analogs like (3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, where bulky substituents modulate receptor binding . The tertiary carbon in the pentan-3-yl backbone may enhance conformational rigidity compared to cyclic amines (e.g., azepanes), affecting solubility and membrane permeability .
Thermodynamic Stability
- While thermodynamic data for this compound are unavailable, 3-(trifluoromethyl)benzenamine’s liquid-phase standard enthalpy of formation (ΔfH° = -118.3 kJ/mol) suggests that fluorination stabilizes aliphatic amines by reducing energy barriers in reactions .
Biological Activity
Benzyl[3-(fluoromethyl)pentan-3-yl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group and a fluoromethyl-substituted pentanamine chain. The molecular formula is , indicating the presence of a fluorine atom which may influence its biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially affecting mood and cognition.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against strains such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.070 μM, indicating potent activity against resistant strains .
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, promoting apoptosis through mechanisms involving oxidative stress and endoplasmic reticulum stress pathways .
- Neuroprotective Effects : Some studies suggest that benzyl amines can provide neuroprotective benefits, potentially useful in treating neurodegenerative disorders by modulating neurotransmitter levels .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of benzyl derivatives against clinical isolates of MRSA. The findings indicated that certain modifications in the benzyl structure significantly enhanced antibacterial activity, with MIC values ranging from 0.070 to 8.95 μM across different strains .
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines revealed that this compound derivatives exhibited significant cytotoxicity at concentrations as low as 5 μM. These compounds were shown to induce apoptosis via mitochondrial pathways, highlighting their potential as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | MIC (μM) | Biological Activity |
|---|---|---|
| This compound | 0.070 - 8.95 | Antibacterial against MRSA |
| Benzylamine | 10 - 20 | Moderate antibacterial activity |
| Pyrrolidine | >20 | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
